

# Application Note: Quantitative Analysis of Triphenyltin Residues in Soil by HPLC-MS/MS

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## Compound of Interest

Compound Name: Triphenyltin

Cat. No.: B1233371

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## Introduction

**Triphenyltin** (TPT) is an organotin compound that has been used as a fungicide and molluscicide in agriculture. Due to its toxicity and persistence in the environment, monitoring TPT residues in soil is crucial for environmental protection and food safety. This application note details a robust and sensitive method for the determination of **triphenyltin** residues in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis, providing high selectivity and accuracy for the quantification of TPT.

## Experimental Protocols

### Soil Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established methods for the extraction of **triphenyltin** from soil matrices.<sup>[1][2]</sup>

Materials and Reagents:

- **Triphenyltin** standard (analytical grade)
- Acetonitrile (ACN), HPLC grade

- Formic acid, ACS grade
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Deionized water
- 0.45  $\mu\text{m}$  syringe filters

#### Procedure:

- Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of acidified acetonitrile (e.g., 1% formic acid in ACN).
- Vortex the tube vigorously for 1 minute to ensure thorough mixing.
- Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$  to the tube.
- Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.
- Centrifuge the sample at 4000 rpm for 5 minutes.
- Transfer the supernatant (acetonitrile layer) to a clean tube for dispersive solid-phase extraction (d-SPE) cleanup.

#### Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- To the collected supernatant, add 150 mg of PSA and 150 mg of C18 sorbent.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.

- Collect the cleaned extract (supernatant).
- Filter the final extract through a 0.45 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

## HPLC-MS/MS Analysis

Instrumentation:

- HPLC system capable of binary gradient elution.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient	Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate	0.4 mL/min
Injection Volume	10 µL

| Column Temperature | 40 °C |

MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
IonSpray Voltage	5500 V
Curtain Gas	20 psi
Collision Gas	Nitrogen
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi

| Temperature | 500 °C |

MRM Transitions for **Triphenyltin** (as Fentin Acetate):

For quantification and confirmation, two MRM transitions are monitored. The most intense transition is typically used for quantification, while the second is used as a qualifier to confirm the identity of the analyte.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Triphenyltin (Quantifier)	351.0	197.0	150
Triphenyltin (Qualifier)	351.0	273.9	150

## Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method based on validation data from similar studies.[\[1\]](#)[\[2\]](#)

Table 1: Method Validation Parameters

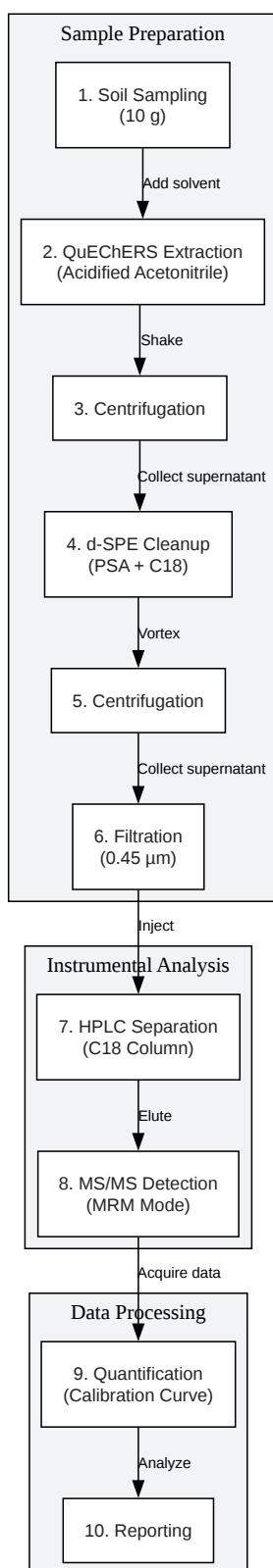
Parameter	Result
Limit of Quantification (LOQ)	10 µg/kg
Linearity (r <sup>2</sup> )	> 0.99
Recovery (at 50 µg/kg)	72 - 87%
Precision (RSD)	3 - 8%

Table 2: Recovery and Precision Data

Spiking Level (µg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD, %)
10	78	7.5
50	85	5.2
100	81	4.1

## Experimental Workflow and Signaling Pathways

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.



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Caption: Experimental workflow for **triphenyltin** residue analysis in soil.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Effective methods for the determination of triphenyltin residues in surface water and soil samples by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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